Calcium bromide 2-hydrate

Description

Contextualization within Inorganic Hydrate (B1144303) Chemistry Research

Calcium bromide is a chemical compound that can exist in various hydrated forms, designated by the chemical formula CaBr₂(H₂O)ₓ. wikipedia.org These forms include the anhydrous material (where x=0), the hexahydrate (x=6), and the less common dihydrate (x=2). wikipedia.org The study of calcium bromide hydrates falls within the broader field of inorganic hydrate chemistry, which investigates the properties and behaviors of crystalline solids containing water molecules. Research in this area explores the phase transitions, crystal structures, and hydration/dehydration behaviors of these compounds. acs.org For calcium bromide, a number of different hydrates have been reported, including those with 9, 6, 4, 3, 2, 1.5, 1, and 0.5 water molecules. acs.orgresearchgate.netnih.gov However, the existence of some of these, like the 0.5-hydrate, is still under investigation. acs.org The study of these various hydrates is crucial for understanding their fundamental chemical and physical properties.

Significance of Hydrated Calcium Bromide Compounds in Modern Chemical Science and Technology

Hydrated calcium bromide compounds, particularly calcium bromide dihydrate, have a range of applications in modern science and technology. One of its primary uses is in the oil and gas industry as a component of high-density, solid-free completion and workover fluids. solentchem.compatsnap.comchemimpex.com These brines help to control wellbore pressure during drilling operations, preventing blowouts. multichemexports.com The dihydrate form is often used to create these brines, especially when the cost of transporting pre-made calcium bromide brine is prohibitive. solentchem.com

Beyond the oil and gas sector, hydrated calcium bromide is utilized in various other applications:

Chemical Synthesis: It serves as a source of bromide ions for various chemical reactions. chemimpex.commultichemexports.com

Dehydrating Agent: Its hygroscopic nature makes it an effective desiccant for removing moisture from solvents and air. chemimpex.com

Fire Retardants: Calcium bromide is used in fire-retardant formulations. wikipedia.orgnih.gov

Photography: It has applications in the manufacturing of light-sensitive paper. nih.govchinabromides.com

Mercury Emissions Control: An important application is in the control of mercury emissions from power generation units and incinerators. nih.gov

Heat Storage: Research has explored its use in chemical heat storage systems due to the exothermic nature of its hydration reaction. tandfonline.comtandfonline.com

Overview of Current Research Paradigms and Challenges for Calcium Bromide Dihydrate

Current research on calcium bromide dihydrate focuses on understanding its phase transitions and crystal structure, as well as exploring new applications. acs.org One area of investigation is the hydration and dehydration pathways of calcium bromide, with studies showing that the transition from the anhydrate to the dihydrate often proceeds via a monohydrate intermediate. acs.org

A significant challenge in the research and application of calcium bromide is the existence of multiple hydrate forms and the complexities of their phase transitions. acs.org For instance, the exact conditions under which the dihydrate forms and remains stable are a subject of ongoing study. acs.org Another challenge is the potential for corrosion, which requires careful handling and storage procedures in industrial applications. patsnap.com Furthermore, while calcium bromide is effective in many applications, the availability of alternative materials can present a challenge to its market growth. giiresearch.com

Recent research has also delved into novel applications, such as its use as a catalyst in organic synthesis and its role in the early strength development of cement mortars. researchgate.netimist.ma These studies aim to expand the utility of calcium bromide dihydrate beyond its traditional uses.

Detailed Research Findings

Recent studies have provided valuable insights into the properties and behavior of calcium bromide dihydrate. For example, research on its use in heat storage systems has demonstrated a significant heat recovery rate, highlighting its potential for energy applications. tandfonline.comtandfonline.com Studies have also shown that calcium bromide can be recycled multiple times without degradation of its chemical composition. tandfonline.com

In the context of construction materials, it has been found that the addition of calcium bromide to mortar can shorten the setting time and increase compressive strength by forming a new crystalline phase, Ca₄Al₂O₆Br₂·10H₂O. researchgate.net

The table below summarizes some of the key physical and chemical properties of calcium bromide and its dihydrate form.

Structure

2D Structure

Properties

Molecular Formula |

Br2CaH4O2 |

|---|---|

Molecular Weight |

235.92 g/mol |

IUPAC Name |

calcium;dibromide;dihydrate |

InChI |

InChI=1S/2BrH.Ca.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 |

InChI Key |

XABDSFFYLIOFDO-UHFFFAOYSA-L |

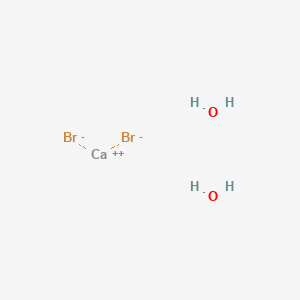

Canonical SMILES |

O.O.[Ca+2].[Br-].[Br-] |

Origin of Product |

United States |

Synthesis and Crystallization Methodologies of Calcium Bromide Hydrates

Advanced Synthetic Routes to Calcium Bromide Dihydrate

The synthesis of calcium bromide dihydrate can be approached through several strategic routes, each offering distinct advantages in terms of control over the final product's hydration state and purity.

Controlled Crystallization from Aqueous Solutions

A primary method for obtaining calcium bromide hydrates involves the controlled crystallization from aqueous solutions. This process typically begins with the preparation of a concentrated calcium bromide solution. Common synthesis reactions to produce the initial aqueous solution include the reaction of calcium carbonate with hydrobromic acid, or the reaction of calcium hydroxide (B78521) with hydrogen bromide in an aqueous medium. chemicalbook.comacs.org An improved method involves reacting hydrogen bromide with calcium hydroxide while maintaining a specific pH to prevent the precipitation of carbonate impurities. atdmco.com

Once a concentrated solution is obtained, crystallization can be induced by carefully managing temperature and concentration. One patented process describes the preparation of solid calcium bromide hydrates by further concentrating an initial solution (typically around 52 wt%) to a range of 65 to 78 wt%. This highly concentrated solution is then brought into contact with a cold surface, leading to the formation of solid hydrates. google.com While this method is noted to primarily produce the tetrahydrate, manipulation of the concentration and cooling rate can influence the hydration state of the resulting crystals. google.com

For the specific formation of calcium bromide dihydrate single crystals, a more specialized approach involves heating a mixture of calcium bromide and water (in a molar ratio suitable for dihydrate formation) in an autoclave. For instance, single crystals of the dihydrate have been successfully grown by heating such a mixture to 200°C. scienceopen.com

Precipitation Techniques for Specific Hydration States

Precipitation techniques offer another avenue for isolating specific hydration states of calcium bromide. While direct precipitation of the dihydrate from a complex solution is not extensively detailed, the principles of solubility and equilibrium can be applied. By carefully adjusting the concentration of the calcium bromide solution and the temperature, it is possible to create conditions where the dihydrate is the thermodynamically favored solid phase to precipitate.

For instance, the reaction of an aqueous solution of calcium bromide with sulfuric acid leads to the precipitation of calcium sulfate, demonstrating a precipitation reaction involving the calcium bromide solution. wikipedia.org While this example doesn't yield a calcium bromide hydrate (B1144303), it illustrates the principle of inducing precipitation from the solution. The selective precipitation of CaBr₂·2H₂O would require precise control over the solution's water activity and temperature to navigate the phase diagram of the CaBr₂-H₂O system.

Novel Approaches in Hydrate Formation

Recent research into the hydration behavior of calcium bromide has led to novel approaches for forming specific hydrates. One such innovative method involves the use of an autoclave to create single crystals of the monohydrate and dihydrate. scienceopen.com By preparing mixtures with specific molar ratios of water to calcium bromide and subjecting them to high temperature and pressure, researchers can precisely control the hydration state of the resulting crystals. For the dihydrate, this involved heating a mixture of 3 moles of water per mole of calcium bromide to 200°C. scienceopen.com This technique provides a high degree of control and allows for the formation of well-defined crystalline structures suitable for detailed analysis. scienceopen.com

Investigations into Hydration/Dehydration Pathways and Phase Transitions

Understanding the transitions between different hydration states of calcium bromide is crucial for its application in areas such as thermal energy storage. acs.orgresearchgate.net Detailed studies have been conducted to elucidate these pathways and the conditions under which they occur.

Kinetic Phase Transition Onset Determination

The kinetic onset of phase transitions between the anhydrous, monohydrate, and dihydrate forms of calcium bromide has been determined through thermogravimetric analysis (TGA). acs.org These experiments reveal the temperatures at which hydration and dehydration events begin under specific conditions.

During cooling under a water vapor pressure of 10 mbar, the transition from the anhydrous form to the monohydrate begins at approximately 117°C. acs.orgacs.org As the temperature continues to decrease, the monohydrate remains stable until around 88°C, at which point the transition to the dihydrate commences. acs.orgacs.org

Upon heating, the reverse transitions occur. The dehydration of the dihydrate to the monohydrate starts at approximately 99°C, and the subsequent dehydration of the monohydrate to the anhydrous form begins at around 137°C. acs.org These onset temperatures were found to be consistent across multiple heating and cooling cycles. acs.org

| Transition | Process | Onset Temperature (°C) |

|---|---|---|

| Anhydrous → Monohydrate | Hydration (Cooling) | ~117 |

| Monohydrate → Dihydrate | Hydration (Cooling) | ~88 |

| Dihydrate → Monohydrate | Dehydration (Heating) | ~99 |

| Monohydrate → Anhydrous | Dehydration (Heating) | ~137 |

Equilibrium Line Measurements for Hydrate Transitions

Beyond the kinetic onsets, the equilibrium conditions for the transitions between different hydrates of calcium bromide have also been investigated. Phase equilibrium studies have confirmed the existence of the dihydrate, tetrahydrate, and hexahydrate. google.com More recent and detailed studies have focused on the transitions between the lower hydrates. acs.org

The equilibrium lines, which represent the conditions of temperature and water vapor pressure where two hydrate phases can coexist in equilibrium, have been measured. These measurements are crucial for understanding the thermodynamic stability of each hydrate. The hydration and dehydration pathways of calcium bromide between the anhydrous and dihydrate forms have been shown to proceed via a stable monohydrate intermediate. acs.org The crystal structure of this dihydrate has been confirmed to be the same as that of calcium chloride dihydrate, with adjustments for the different anion size. acs.orgscienceopen.com

Studies on Intermediate Hydrate Phases of CaBr₂

The hydration and dehydration pathways of calcium bromide exhibit several intermediate hydrate phases, though the exact nature and stability of some of these have been a subject of scientific debate. Historically, various hydrates of calcium bromide have been reported, including the hexahydrate, tetrahydrate, trihydrate, dihydrate, and monohydrate, as well as phases with 1.5 and 0.5 water molecules. acs.orggoogle.com However, the existence of some of these, such as the trihydrate and those with fractional water molecules, has been questioned and considered hypothetical by some researchers. acs.orggoogle.com

Recent investigations into the hydration and dehydration transitions between the anhydrous (CaBr₂) and the dihydrate (CaBr₂·2H₂O) forms have provided clearer insights. These studies have shown that a stable monohydrate (CaBr₂·H₂O) phase consistently forms as an intermediate during both the hydration of the anhydrous salt and the dehydration of the dihydrate. acs.orgnih.gov This finding clarifies the stepwise process at lower hydration levels, establishing the monohydrate as a definite intermediate.

The dihydrate itself is a recognized stable phase in the calcium bromide hydrate system. google.comwikipedia.org It has a crystal structure analogous to that of calcium chloride dihydrate (CaCl₂·2H₂O), with adjustments in the unit cell size due to the larger bromide anion. acs.orgnih.gov In contrast, the structure of the intermediate calcium bromide monohydrate differs from that of the corresponding calcium chloride monohydrate. acs.orgnih.gov

While higher hydrates like the hexahydrate (CaBr₂·6H₂O) and tetrahydrate (CaBr₂·4H₂O) are well-documented, the transitions between the dihydrate and these more hydrated forms are also of interest. google.comnih.gov The study of these transitions helps to complete the understanding of the entire hydration landscape of calcium bromide.

The following table summarizes the key hydrate phases of calcium bromide that have been studied:

| Hydrate Phase | Chemical Formula | Status |

| Anhydrate | CaBr₂ | Stable |

| Monohydrate | CaBr₂·H₂O | Confirmed Intermediate |

| Dihydrate | CaBr₂·2H₂O | Stable |

| Trihydrate | CaBr₂·3H₂O | Disputed/Hypothetical |

| Tetrahydrate | CaBr₂·4H₂O | Stable |

| Hexahydrate | CaBr₂·6H₂O | Stable |

| Nonahydrate | CaBr₂·9H₂O | Confirmed at low temperatures |

Influence of Confinement on Hydration Behavior (e.g., mesoporous silica (B1680970) gels)

The hydration and dehydration behavior of calcium bromide can be significantly influenced by physical confinement within nanoscale environments, such as the pores of mesoporous silica gels. nih.govacs.org Studies have been conducted to compare the hydration pathways of CaBr₂ in its bulk form versus when it is confined within these porous materials. acs.orgnih.gov

Research has demonstrated that when calcium bromide is confined within mesoporous silica gels, it exhibits the same stepwise hydration and dehydration transitions as the bulk material. acs.orgnih.gov Specifically, the transitions between the anhydrous form, the monohydrate, and the dihydrate are observed to occur within the pores of the silica gel. nih.gov This indicates that the fundamental hydration mechanism is preserved even under confinement.

The confinement of salts within a porous matrix can alter the thermodynamic and kinetic properties of the hydration/dehydration reactions. For composites of calcium bromide and silica gel, the equilibrium conditions for the formation of different hydrate phases can be affected by the presence of the silica matrix. mdpi.com The interaction between the salt, water molecules, and the pore walls of the silica can lead to shifts in the equilibrium vapor pressures required for the phase transitions compared to the bulk salt. mdpi.com

Furthermore, the porous structure of the silica gel provides a high surface area for the reaction, which can influence the kinetics of water sorption and desorption. The use of a binary salt system, such as a mixture of calcium chloride and calcium bromide, confined within silica pores has been explored as a method to design sorbents with tailored properties for applications like air conditioning and drying. mdpi.com In such systems, the presence of CaBr₂ can lower the equilibrium pressure for the formation of hydrate complexes. mdpi.com

The following table summarizes the key findings regarding the influence of confinement on the hydration of calcium bromide:

| Aspect | Observation in Mesoporous Silica Gels |

| Hydration Steps | The same hydrate steps (anhydrate -> monohydrate -> dihydrate) are observed as in the bulk salt. acs.orgnih.gov |

| Phase Transitions | The fundamental hydration and dehydration pathways are maintained under confinement. nih.gov |

| Thermodynamic Properties | The equilibrium conditions for hydrate formation can be altered due to interactions with the pore walls. mdpi.com |

| Kinetic Properties | The high surface area of the porous matrix can influence the rates of water sorption and desorption. |

Crystallization Kinetics and Thermodynamics of Calcium Bromide Hydrates

The crystallization of calcium bromide hydrates from aqueous solutions is governed by thermodynamic principles and kinetic factors. The formation of a specific hydrate, such as the dihydrate, depends on the temperature and concentration of the solution. nih.goviucr.org Single crystals of various calcium bromide hydrates, including a nonahydrate (CaBr₂·9H₂O) at low temperatures, have been successfully grown from their aqueous solutions by controlling these conditions according to the solid-liquid phase diagram. nih.goviucr.org

The thermodynamics of the hydration and dehydration transitions of calcium bromide have been investigated to determine the equilibrium lines and kinetic phase transition onsets for the different hydrate steps. acs.orgnih.gov For instance, the transition between the dihydrate and the tetrahydrate, as well as other hydration steps, has been characterized. acs.org

Thermochemical data, such as the enthalpy and entropy of water sorption, provide insight into the energy changes associated with the formation of calcium bromide hydrates. In composite systems with mesoporous silica, the isosteric heat of sorption has been measured. For a mixed CaCl₂-CaBr₂ system, the enthalpy of water sorption was found to be approximately -48 ± 3 kJ/mol, with an entropy of -108 ± 2 J/(mol·K). mdpi.com These values are intermediate between those for the pure calcium chloride and calcium bromide composites, highlighting the influence of the chemical composition on the thermodynamic properties. mdpi.com

The kinetics of the hydration and dehydration processes are also a critical aspect. The rates of these reactions can be influenced by factors such as temperature, water vapor pressure, and the physical form of the salt (e.g., bulk powder vs. confined in a porous matrix). acs.orgnih.gov Isobaric thermogravimetric analysis (TGA) has been used to study the kinetics of hydration and dehydration by measuring the mass change of the sample as a function of temperature at a constant water vapor pressure. acs.org These measurements help to identify the onset temperatures for the formation and decomposition of the different hydrate phases.

The following table presents a summary of key thermodynamic and kinetic aspects of calcium bromide hydrates:

| Parameter | Description |

| Equilibrium Conditions | The formation of specific hydrates is dependent on the temperature and concentration of the aqueous solution, as defined by the phase diagram. nih.goviucr.org |

| Kinetic Onsets | The temperatures at which phase transitions between different hydrates begin have been measured to understand the kinetics of the hydration/dehydration processes. acs.orgnih.gov |

| Enthalpy of Sorption | For a mixed CaCl₂-CaBr₂ system in silica, the enthalpy of water sorption is approximately -48 ± 3 kJ/mol, indicating an exothermic process. mdpi.com |

| Entropy of Sorption | For the same mixed system, the entropy of water sorption is approximately -108 ± 2 J/(mol·K), reflecting the increased order as water molecules become part of the crystal structure. mdpi.com |

Advanced Structural Characterization and Solid State Studies

High-Resolution Crystallographic Analysis of Calcium Bromide Dihydrate

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms within a crystal lattice. For calcium bromide dihydrate, X-ray diffraction methods have provided definitive structural information.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic arrangement in crystalline solids. Through the analysis of diffraction patterns produced by a single crystal, researchers have successfully determined the crystal structure of calcium bromide dihydrate.

Recent studies involved growing single crystals of the dihydrate and analyzing them with SCXRD. acs.org The results established that calcium bromide dihydrate crystallizes in the orthorhombic system with the space group Pbcn. acs.org The analysis provided precise unit cell dimensions, which define the size and shape of the repeating unit in the crystal. The unit cell volume was determined to be slightly larger than its chloride analogue, a direct consequence of the larger ionic radius of the bromide ion compared to the chloride ion. acs.org These SCXRD studies have been pivotal in confirming the existence and stability of the dihydrate phase. acs.orgresearchgate.net

Table 1: Crystallographic Data for Calcium Bromide Dihydrate from SCXRD

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

Powder X-ray diffraction (PXRD) is a complementary and more broadly applicable technique used to identify crystalline phases and confirm structural integrity from a polycrystalline (powdered) sample. researchgate.net In the study of calcium bromide hydrates, PXRD has been crucial for monitoring phase transitions and ensuring the purity of the dihydrate phase. acs.orgresearchgate.net

Researchers have used in situ PXRD measurements to observe the hydration and dehydration processes of calcium bromide, confirming that distinct diffraction patterns correspond to the anhydrate, monohydrate, and dihydrate forms. acs.org A key validation step involves comparing the experimental PXRD pattern of a bulk sample with a pattern simulated from the SCXRD data. For calcium bromide dihydrate, the experimental and simulated diffractograms show a strong overlap, which authoritatively confirms that the bulk material possesses the same crystal structure determined from the single-crystal analysis. acs.org This agreement between techniques provides high confidence in the structural assignment. acs.orgrsc.org

The structural chemistry of alkaline earth halides often reveals systematic trends. A comparative crystallographic analysis between calcium bromide dihydrate (CaBr₂·2H₂O) and calcium chloride dihydrate (CaCl₂·2H₂O) offers insight into the effects of anion substitution on the crystal structure.

Studies have shown that calcium bromide dihydrate is isostructural with calcium chloride dihydrate. acs.orgacs.org This means they share the same crystal system (orthorhombic) and the same space group (Pbcn). acs.org The fundamental atomic arrangement and coordination environment around the calcium ion are therefore very similar. The primary distinction arises from the difference in the size of the halide ions. The larger bromide anion leads to an expansion of the crystal lattice, resulting in a larger unit cell for CaBr₂·2H₂O compared to CaCl₂·2H₂O. acs.orgacs.org This comparison underscores the predictable geometric effects of ion substitution within a common structural framework.

Table 2: Crystallographic Comparison of Dihydrate Halides

| Compound | Crystal System | Space Group | Structural Relationship |

|---|---|---|---|

| Calcium Bromide Dihydrate | Orthorhombic | Pbcn acs.org | Isostructural acs.orgacs.org |

Spectroscopic Investigations of Hydrated Calcium Bromide

Spectroscopic methods probe the energy levels within a molecule, providing information about bond vibrations, molecular structure, and the local chemical environment. For calcium bromide dihydrate, infrared and Raman spectroscopy are particularly valuable for characterizing the water molecules integrated into the crystal structure.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. witpress.com It is an effective tool for identifying the functional groups present in a compound. In the context of hydrated salts, FTIR is highly sensitive to the vibrational modes of water molecules. witpress.comacs.org

The FTIR spectrum of calcium bromide dihydrate is characterized by absorption bands corresponding to the stretching and bending vibrations of the H₂O molecules. The O-H stretching vibrations typically appear as a broad band in the 3000-3600 cm⁻¹ region, with the broadening indicative of hydrogen bonding between the water molecules and the bromide ions or other water molecules. The H-O-H bending vibration is expected to produce a sharp peak around 1600-1640 cm⁻¹. mdpi.com The precise positions and shapes of these bands can provide detailed information on the strength of the hydrogen bonds and the coordination environment of the water molecules within the crystal lattice. nih.gov

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations complementary to FTIR. semanticscholar.orgjst.go.jp It is particularly useful for studying the low-frequency vibrations of crystal lattices and the vibrations of non-polar bonds.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Hydrated Calcium Bromide Systems

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment of nuclei in solid materials. For hydrated calcium bromide systems, ⁷⁹Br and ⁸¹Br SSNMR serve as a sensitive tool to characterize the local structure, symmetry, and hydration state around the bromide ions. acs.org

The bromine isotopes (⁷⁹Br and ⁸¹Br) are quadrupolar nuclei, meaning their interaction with the local electric field gradient (EFG) provides detailed information about the symmetry of the electronic environment. Changes in the hydration state of calcium bromide, such as the transition from anhydrous CaBr₂ to its hydrated forms (e.g., CaBr₂·xH₂O), cause drastic changes in the measured quadrupolar coupling constant (C_Q) and the isotropic chemical shift (δ_iso). acs.org This sensitivity allows researchers to distinguish between different hydrate (B1144303) phases and monitor changes in coordination.

Benchmark experimental studies have been conducted on a series of alkaline earth metal bromides, including hydrated calcium bromide, using advanced pulse sequences in high magnetic fields. acs.org For instance, analysis of the ⁷⁹Br SSNMR spectrum of anhydrous CaBr₂ revealed a large quadrupolar coupling constant of 75.1(5) MHz, indicative of a non-cubic and highly distorted local environment for the bromide ion. acs.org The presence of water molecules in the coordination sphere of the Ca²⁺ ion in hydrated forms significantly alters the EFG at the bromine nucleus, leading to different and distinguishable NMR signatures. This makes SSNMR an effective method for identifying pseudopolymorphism (the existence of different hydrated forms) in calcium bromide systems. acs.org

The resolving power of ⁷⁹/⁸¹Br SSNMR has been demonstrated in systems with multiple, magnetically distinct bromine sites, providing clear spectral separation and allowing for detailed structural analysis. acs.org Computational methods, such as Gauge-Including Projector-Augmented Wave (GIPAW) calculations, are often used alongside experimental data to refine structural models and assign NMR parameters to specific crystallographic sites. cdnsciencepub.com This combined approach has been successfully applied to the isostructural analogue, calcium chloride, to differentiate between its various hydrates and provides a framework for interpreting the spectra of calcium bromide hydrates. cdnsciencepub.com

UV-Visible Spectroscopy for Optical Property Characterization in Material Systems

In studies of related calcium-based compounds, UV-Vis spectroscopy is essential for determining the optical transmittance range and the lower cut-off wavelength. For example, in a calcium boro lactate (B86563) (CaBL) crystal, the UV transmittance edge was identified at 230 nm. jcsp.org.pk This type of analysis helps to assess a material's suitability for optical applications like frequency conversion. jcsp.org.pk

When calcium compounds are used to create nanoparticles, such as calcium oxide (CaO) nanoparticles, UV-Vis spectroscopy helps characterize their formation and optical properties. ijates.comresearchgate.net The absorption spectrum can reveal the band gap energy of the nanoparticles, a critical parameter for applications in photocatalysis and sensors. ijates.comresearchgate.net For instance, studies on CaCl₂ solutions irradiated with a laser showed changes in the absorbance spectra and a decrease in the optical energy gap from 3.6 eV to 3.54 eV, demonstrating how external energy can modify the material's electronic properties. aip.org Although specific data for CaBr₂·2H₂O in similar systems is not detailed in the provided results, the principles of using UV-Vis to characterize the optical band gap and absorbance changes in response to composition or processing are directly applicable.

The following table summarizes optical properties determined by UV-Vis spectroscopy for related calcium compounds, illustrating the type of data obtained from this technique.

| Material System | Property Measured | Value | Reference |

| Calcium Boro Lactate (CaBL) | UV Transmittance Edge | 230 nm | jcsp.org.pk |

| Calcium Chloride (CaCl₂) Solution (1 M) | Optical Energy Gap (Eg) | 3.6 eV | aip.org |

| CaCl₂ Solution (1 M) after Laser Irradiation (500 mJ) | Optical Energy Gap (Eg) | 3.54 eV | aip.org |

Thermal Analysis Techniques for Hydrate Stability and Decomposition

Thermogravimetric Analysis (TGA) for Hydration/Dehydration Cycles

Thermogravimetric Analysis (TGA) is a fundamental technique for studying the thermal stability and composition of hydrated salts by measuring changes in mass as a function of temperature. For calcium bromide hydrates, TGA is particularly effective for monitoring the distinct steps of dehydration.

Studies involving isobaric TGA measurements, where the water vapor pressure is kept constant, reveal the sequential loss of water molecules. For calcium bromide, heating from a hydrated state shows distinct mass loss steps corresponding to the formation of lower hydrates and finally the anhydrous salt. acs.org For example, in a cycle starting from an anhydrous state and cooling under a controlled water vapor pressure (10 mbar), CaBr₂ begins to take up water to form the monohydrate (CaBr₂·H₂O) at approximately 117°C. acs.org Upon further cooling to around 88°C, a second hydration step occurs, forming the dihydrate (CaBr₂·2H₂O). acs.org

When this cycle is reversed by heating, the dehydration occurs in the reverse order. The dihydrate loses one water molecule to become the monohydrate at about 99°C, and the monohydrate dehydrates completely to anhydrous CaBr₂ at a higher temperature, around 137°C under these specific conditions. acs.org These transition temperatures are dependent on factors like heating/cooling rate and water vapor pressure. acs.org

The data from TGA is crucial for applications such as thermal energy storage, where the hydration/dehydration cycle of CaBr₂ is used to store and release heat. researchgate.nettandfonline.com The analysis confirms the stoichiometry of the hydrates formed and the temperature ranges in which they are stable. acs.orggoogle.com

The table below summarizes the key transition points observed during TGA of calcium bromide under specific experimental conditions.

| Transition | Temperature (°C) | Process | Experimental Condition | Reference |

| Hydration 1 | ~117 °C | CaBr₂ → CaBr₂·H₂O | Cooling at 0.2 K/min, 10 mbar H₂O | acs.org |

| Hydration 2 | ~88 °C | CaBr₂·H₂O → CaBr₂·2H₂O | Cooling at 0.2 K/min, 10 mbar H₂O | acs.org |

| Dehydration 1 | ~99 °C | CaBr₂·2H₂O → CaBr₂·H₂O | Heating at 0.2 K/min, 10 mbar H₂O | acs.org |

| Dehydration 2 | ~137 °C | CaBr₂·H₂O → CaBr₂ | Heating at 0.2 K/min, 10 mbar H₂O | acs.org |

Differential Scanning Calorimetry (DSC) for Enthalpy Changes during Phase Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine the temperatures and enthalpy changes associated with phase transitions, such as melting and dehydration. For calcium bromide hydrates, DSC provides quantitative data on the energy absorbed or released during these processes.

DSC studies on calcium bromide hexahydrate (CaBr₂·6H₂O), a material considered for phase change material (PCM) applications, have determined its melting enthalpy. One study found the melting enthalpy of CaBr₂·6H₂O to be 142.1 J/g, which is a measure of the energy it can store during melting. researchgate.netnist.gov This value is critical for assessing its efficiency as a latent heat storage material. The melting point for the hexahydrate is reported to be around 32.5°C to 38°C. irooildrilling.comgoogle.com

The concentration of the salt solution has a significant impact on the measured enthalpy. Deviations from the exact stoichiometric concentration of the hexahydrate lead to a decrease in the melting enthalpy and, consequently, the heat storage capacity. researchgate.netresearchgate.net For example, a decrease in CaBr₂ concentration of just 0.8 wt% from the ideal hexahydrate concentration resulted in a 17% reduction in the melting enthalpy. researchgate.netnist.gov This highlights the importance of precise composition control in applications.

While the dihydrate's specific enthalpy of dehydration is not explicitly isolated in the provided search results, DSC, often coupled with TGA, is the standard method to measure the endothermic heat flow corresponding to the energy required to remove the water molecules from the crystal lattice. google.com

The following table presents DSC data for a higher hydrate of calcium bromide.

| Compound | Transition | Enthalpy (ΔH) | Temperature | Reference |

| CaBr₂·6H₂O | Melting | 142.1 J/g | ~32.5 °C | google.comresearchgate.netnist.gov |

Theoretical and Computational Investigations of Calcium Bromide 2 Hydrate

Quantum Chemical Studies (e.g., Density Functional Theory - DFT) of CaBr₂·2H₂O Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of materials like calcium bromide dihydrate. umn.eduyoutube.com DFT allows for the detailed analysis of bonding, charge distribution, and the nature of molecular orbitals within the crystal lattice.

While specific DFT studies exclusively focused on CaBr₂·2H₂O are not extensively detailed in the provided results, the application of DFT to similar hydrated ionic systems and related compounds offers a framework for understanding its electronic characteristics. For instance, DFT has been used to model the local electronic structure of salt hydrates and to refine crystallographic structures, which can be coupled with GIPAW DFT calculations. fu-berlin.deresearchgate.net

Key aspects that can be elucidated through DFT studies of CaBr₂·2H₂O include:

Bonding Analysis: Determining the nature of the interactions between the calcium ion (Ca²⁺), bromide ions (Br⁻), and the water molecules of hydration. This includes quantifying the degree of covalent versus ionic character in the Ca-O and Ca-Br bonds.

Charge Distribution: Mapping the electron density to understand how charge is distributed among the constituent ions and water molecules. This is fundamental to understanding the electrostatic interactions that govern the crystal structure.

Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity and electronic properties. For example, in studies of calcium ion-bound calmodulin loops, DFT calculations have identified specific residues contributing to the HOMO and LUMO, offering insights into the molecule's functional activities. nih.gov

Such computational investigations provide a foundational understanding of the material's intrinsic properties, which complements experimental findings.

Molecular Dynamics Simulations of Hydrated Calcium Bromide Systems and Aqueous Solutions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. nih.govnih.govresearchgate.net These simulations are invaluable for exploring the dynamic behavior of hydrated calcium bromide in both its solid form and in aqueous solutions.

Simulations of Ion-Water Interactions and Hydration Shell Dynamics

MD simulations provide detailed information about the interactions between the Ca²⁺ and Br⁻ ions and the surrounding water molecules. A critical aspect of this is understanding the structure and dynamics of the hydration shells—the layers of water molecules that surround the ions.

Studies on hydrated calcium ions in aqueous solutions have revealed that the structure of the hydration shell is a complex phenomenon. acs.orgnih.gov Key findings from simulations and experimental comparisons include:

Coordination Number: The number of water molecules in the first hydration shell of the Ca²⁺ ion can vary, with values typically ranging from 6 to 8. researchgate.netacs.orgresearchgate.net

Bond Distances: The average distance between the calcium ion and the oxygen atoms of the water molecules in the first hydration shell is approximately 2.46 Å. acs.org

Second Hydration Shell: Evidence for a second hydration sphere has also been observed, with a mean distance between the calcium ion and the oxygen atoms of the second shell of about 4.58 Å. acs.org

Ion Pairing: In concentrated solutions, the formation of contact ion pairs between Ca²⁺ and Br⁻ can occur, which alters the hydration structure. researchgate.net

The table below summarizes key structural parameters of the hydrated calcium ion derived from various studies.

| Structural Parameter | Value | Method |

| First Shell Ca-O Distance | 2.46(2) Å | EXAFS |

| First Shell Ca-O Distance | 2.46(1) Å | LAXS |

| First Shell Ca-O Distance | 2.46 Å | MD Simulation |

| Second Shell Ca···OII Distance | 4.58(5) Å | LAXS |

| Br···O Distance | 3.36(1) Å | LAXS |

| Ca²⁺ Hydration Number | 6-8 | Various |

This table presents a compilation of data from multiple sources to illustrate the typical findings from theoretical and experimental studies on hydrated calcium ions.

These simulations are crucial for interpreting experimental data from techniques like Extended X-ray Absorption Fine Structure (EXAFS) and Large-Angle X-ray Scattering (LAXS). acs.org

Modeling of Crystal Growth and Dissolution Processes

The processes of crystal growth and dissolution are dynamic events that can be modeled using computational techniques. While specific models for CaBr₂·2H₂O are not detailed in the provided information, the general principles of modeling these processes are well-established. wiley-vch.de

Crystal growth involves several steps, including the transport of solute to the crystal surface, adsorption, diffusion across the surface, and incorporation into the crystal lattice. wiley-vch.de Dissolution is essentially the reverse of this process.

Computational models for these phenomena can include:

Monte Carlo Simulations: This method can be used to model crystal morphology and surface topology based on thermodynamic rules. wiley-vch.de

Population Balance Equations (PBE): These models can describe the evolution of a crystal population, accounting for processes like nucleation, growth, and attrition. ethz.ch

These models are essential for controlling crystallization processes in industrial applications, such as the production of salts and other crystalline materials. researchgate.net

Predictive Modeling of Phase Behavior and Stability in Multi-Component Systems

Predicting the phase behavior and stability of calcium bromide hydrates in multi-component systems is critical for various applications, including the comprehensive utilization of brines. acs.org Thermodynamic models, such as the Pitzer model, are often used for this purpose. acs.orgresearchgate.net

These models can be used to calculate the solubilities of salts in complex aqueous systems containing multiple ions. For example, the solubilities in the quaternary system (NaBr + MgBr₂ + CaBr₂ + H₂O) have been studied and modeled. acs.org Such studies are used to construct phase diagrams, which are graphical representations of the physical states of a system under different conditions of temperature, pressure, and composition.

Key information derived from these models includes:

Invariant Points: Compositions at which multiple solid phases are in equilibrium with the solution.

Crystallization Fields: Regions of the phase diagram where a single solid phase is stable.

Solubility Isotherms: Lines on the phase diagram that represent the solubility of a salt at a constant temperature.

For the CaBr₂-H₂O system, various hydrates are known to exist, including CaBr₂·6H₂O, CaBr₂·4H₂O, and CaBr₂·2H₂O. researchgate.netresearchgate.netbas.bg The stability of these different hydrates is dependent on temperature and the presence of other salts. For instance, in the KBr-CaBr₂-H₂O ternary system at 348 K, CaBr₂·2H₂O is one of the equilibrium solid phases. researchgate.net

The development of accurate predictive models for these complex systems is an ongoing area of research, with significant implications for chemical engineering and geochemistry. core.ac.uk

Solution Chemistry and Interfacial Phenomena

Ion Speciation and Complexation Studies in Aqueous Calcium Bromide Solutions

When dissolved in water, calcium bromide, an ionic compound, undergoes dissociation into its constituent ions. As a strong electrolyte, it separates into a doubly charged calcium cation (Ca²⁺) and two singly charged bromide anions (Br⁻). youtube.com The dissolution process involves the interaction of these ions with water molecules, leading to a hydrated state where the positive calcium ions are attracted to the partial negative charge on the oxygen atoms of water molecules, and the negative bromide ions are attracted to the partial positive charges on the hydrogen atoms.

In aqueous solutions, the primary species present are the hydrated Ca²⁺(aq) and Br⁻(aq) ions. youtube.com However, in more concentrated solutions, ion-ion interactions become more significant, which can lead to the formation of ion pairs. While detailed studies on the specific ion pairs in aqueous calcium bromide solutions are not extensively documented in the provided results, the principles of ion association in electrolyte solutions suggest the potential for transient [CaBr]⁺ species.

Research into complexation has shown that calcium bromide can form complexes with other molecules. For instance, it forms complexes with triphenylphosphine (B44618) oxide, a property utilized for its removal from reaction mixtures. wikipedia.org Studies have also investigated the stability of tetrahedral complexes like (CaBr₄)²⁻ in molten alkali bromide solutions, suggesting that the stability of such complexes may increase from chlorides to bromides, a trend potentially influenced by halogen polarizability. tandfonline.com Although this study was on molten salts, it provides insight into the complex-forming potential of the Ca²⁺ and Br⁻ system.

Furthermore, interactions in aqueous environments can lead to the formation of new crystalline structures when other reactants are present. For example, in the presence of tricalcium aluminate (C₃A), a component of cement, calcium bromide can react to form a new phase, bromoaluminate calcium hydrate (B1144303) (Ca₄Al₂O₆Br₂·10H₂O). researchgate.net This indicates a complex interaction where bromide ions are incorporated into a new solid-state structure. Similarly, calcium bromide has been shown to form crystalline complexes with organic molecules like lactose (B1674315) and galactose, where the calcium and bromide ions interact with the hydroxyl groups of the sugar molecules. acs.orgnih.gov

The speciation of calcium bromide in an aqueous solution can also be relevant in electrochemical processes. In the electrolysis of an aqueous calcium bromide solution, the species present are Ca²⁺(aq), Br⁻(aq), and H₂O. At the cathode, water is reduced to hydrogen gas and hydroxide (B78521) ions due to its more favorable reduction potential compared to the calcium ion. quora.com

Investigations into the Thermodynamics of Calcium Bromide Solution Formation

The dissolution of calcium bromide in water is an exothermic process, meaning it releases heat into the surroundings. brainly.com The enthalpy of solution (ΔH°soln) is a key thermodynamic parameter that quantifies this heat change. It is determined by the balance between the energy required to break the crystal lattice of the solid (lattice enthalpy) and the energy released when the ions are hydrated by water molecules (hydration enthalpy). chemguide.co.uk

The standard molar heat of solution for anhydrous calcium bromide (CaBr₂) is approximately -103.1 kJ/mol. brainly.comlibretexts.org This value indicates a significant release of energy upon dissolution. The thermodynamic data for the dissolution process can be derived from the standard enthalpies of formation (ΔH°f) of the solid and its constituent ions in aqueous solution.

The enthalpy of solution is calculated using the following relationship: ΔH°soln = ΔH°f[Ca²⁺(aq)] + 2 * ΔH°f[Br⁻(aq)] - ΔH°f[CaBr₂(s)]

Using the standard enthalpy of formation values from literature, the calculation confirms the exothermic nature of the dissolution. brainly.com

Table 1: Thermodynamic Data for Calcium Bromide Dissolution at 25°C

| Thermodynamic Parameter | Value (kJ/mol) | Source |

|---|---|---|

| Standard Enthalpy of Formation of CaBr₂(s) (ΔH°f) | -682.8 | brainly.com |

| Standard Enthalpy of Formation of Ca²⁺(aq) (ΔH°f) | -542.83 | brainly.com |

| Standard Enthalpy of Formation of Br⁻(aq) (ΔH°f) | -121.55 | brainly.com |

| Standard Molar Heat of Solution (ΔH°soln) | -103.1 | brainly.comlibretexts.org |

The significant negative enthalpy of solution for calcium bromide is a result of the large amount of energy released during the hydration of the calcium and bromide ions, which outweighs the energy required to break apart the ionic lattice of solid calcium bromide. chemguide.co.uk This property is in contrast to some other salts, like sodium chloride, which have a slightly positive (endothermic) enthalpy of solution. chemguide.co.uk The exothermic nature of calcium bromide dissolution has practical implications, for example, in its use in certain industrial applications where a temperature increase is desirable.

Interfacial Phenomena and Surface Interactions of Calcium Bromide Dihydrate Crystals

The interfacial phenomena and surface interactions of calcium bromide crystals are critical in various applications, from industrial processes to materials science. The surface of a calcium bromide crystal, when in contact with a solution or other materials, exhibits specific chemical and physical behaviors.

Studies have shown that calcium bromide can form crystalline complexes with organic molecules, which involves direct interaction at the crystal surface. For example, hydrated calcium bromide complexes with lactose and α-galactose have been structurally characterized. acs.orgnih.gov In these structures, the calcium ions and water molecules of hydration are directly involved in binding to the hydroxyl groups of the sugar molecules at the crystal interface.

In the context of construction materials, calcium bromide interacts with cement components at their surfaces. Research has demonstrated that CaBr₂ can promote the hydration of tricalcium silicate (B1173343) (C₃S) and tricalcium aluminate (C₃A) at low temperatures. researchgate.net This interaction leads to the formation of new crystalline products, such as bromine-containing C–S–H gels and bromoaluminate calcium hydrate (Ca₄Al₂O₆Br₂·10H₂O), on the surface of gel products or within pores. researchgate.net This indicates a strong surface interaction that modifies the hydration products and the microstructure of the material.

General principles of ion-specific interactions at mineral-water interfaces also provide insight. While not directly studying calcium bromide, research on fluorite (CaF₂) shows that anions like bromide are less likely to incorporate into the crystal lattice compared to the lattice's own ions (fluoride). acs.org Their interaction is more likely to involve screening of the surface charge. acs.org However, the formation of new crystal phases, such as Ca₄Al₂O₆Br₂·10H₂O, demonstrates that under certain conditions, bromide ions can be integrated into a new crystal structure at an interface. researchgate.net

The determination of crystal-solution interfacial energy is a key aspect of understanding nucleation and crystal growth. While specific values for calcium bromide dihydrate are not provided in the search results, methods like induction time measurements are used to determine this property for various polymorphic compounds. acs.org This energy is a measure of the work required to form a new surface and is fundamental to controlling crystallization processes.

Rheological Behavior of Calcium Bromide Brine Systems

Calcium bromide brines are high-density, solids-free fluids used extensively in applications like drilling, completion, and workover fluids in the oil and gas industry. researchgate.netonepetro.orgdntb.gov.ua The rheological properties of these brines, such as viscosity and suspension capability, are critical for their performance.

Calcium bromide brines are characterized by high ionic strength due to the presence of divalent calcium ions (Ca²⁺). onepetro.orgdntb.gov.ua This high ionic strength presents a significant challenge for formulating functional fluids, as it can affect the hydration and performance of polymeric additives commonly used to control rheology. researchgate.netonepetro.org The chemical compatibility of additives with the high concentration of divalent cations is a primary concern, as it can lead to issues like polymer precipitation or gelation. researchgate.netonepetro.org For example, xanthan gum, a common suspension agent, can experience gelation and precipitation in high-calcium environments. researchgate.netonepetro.org

The high density of calcium bromide brines (up to 14.2 ppg or higher) is advantageous for pressure control in deep wells. aade.org However, the fluid dynamics must be carefully managed. The viscosity of the brine itself is low, similar to water. Therefore, modifying the fluid's rheology is essential to ensure it can carry and suspend solid particles, such as drill cuttings or weighting agents, and to control fluid loss to the formation. onepetro.orgaade.org The rheological models for these brines often fit a Yield-Point Power Law model, demonstrating non-Newtonian, shear-thinning behavior, where viscosity decreases as the shear rate increases. aade.org This property is desirable as it allows for lower viscosity during pumping (high shear) and higher viscosity for suspending solids when the fluid is static (low shear). aade.org

A variety of additives are used to modify the viscosity and suspension properties of calcium bromide brines to overcome the challenges posed by their high ionic strength and to meet the demands of high-temperature applications. researchgate.netaade.orgaade.org

Polymers:

Nanocellulose: This has been shown to be an effective suspension additive in high-density calcium bromide brines. It hydrates well in the high-divalent-ion environment and provides superior suspension compared to conventional polymers. researchgate.netonepetro.org Nanocellulose can also work synergistically with synthetic polymers in high-temperature applications. researchgate.netonepetro.org

Synthetic Polymers: New synthetic polymers have been developed that are soluble and stable in heavy brines like calcium bromide, even at temperatures up to 400°F. aade.orgaade.org These polymers impart shear-thinning viscosity and can interact synergistically with weighting agents like calcium carbonate to enhance rheological properties and provide stable suspension. aade.org One such high-temperature polymer was used as a rheology modifier in a 14.2 ppg calcium bromide brine to mitigate solid settling. aade.org

Starch Derivatives: Specially processed, high-molecular-weight, branched-chain starch derivatives can function as both a viscosifier and a fluid loss additive in divalent brine systems, including calcium bromide. slb.com

Other Rheological Modifiers:

Carboxylic acid esters and phosphate (B84403) esters blended with ethoxylated glycol have been used to enhance the rheological properties, such as yield point and low-shear-rate viscosity, of divalent brines at temperatures above 200°F. google.com

The effectiveness of these additives is often evaluated by measuring the rheological properties of the formulated brine at various temperatures.

Table 2: Rheological Properties of a 14.2 ppg Calcium Bromide Slurry with a Synthetic Polymer Additive (Polymer B) and 50 lb/BBL CaCO₃

| Temperature (°F) | Yield Stress (lbf/ft²) | Low Shear Rate Viscosity |

|---|---|---|

| Ambient | 0.0038 | Nearly constant across the temperature range |

| 350 | 0.0146 | Nearly constant across the temperature range |

Source: aade.org

Table 3: Formulation of a 15.2 ppg Test Fluid using a 14.2 ppg CaBr₂ Brine Base

| Additive | Concentration | Function |

|---|---|---|

| 14.2 ppg CaBr₂ Brine | Base Fluid | Base Fluid |

| Micronized Manganese Tetroxide | As needed | Weighting Agent |

| HT Polymer | As needed | Viscosifier and Fluid Loss Control |

| Alkalinity Agents | As needed | pH Control |

| Defoamers | As needed | Foam Prevention |

| Corrosion Inhibitors | As needed | Corrosion Control |

| Oxygen Scavengers | As needed | Corrosion Control |

Source: aade.org

These studies demonstrate that with the appropriate selection of additives, the rheological properties of calcium bromide brines can be effectively controlled to meet the demanding conditions of various industrial applications, particularly in the energy sector. researchgate.netaade.orgaade.org

Applications in Advanced Industrial and Scientific Processes Research Focus

Development of High-Density Brine Fluids for Wellbore Applications

Calcium bromide solutions are integral to the oil and gas industry as high-density, solids-free completion, workover, and drilling fluids. scribd.comrockchemicalsinc.com These brines are formulated to control high formation pressures, maintain wellbore stability, and minimize damage to the hydrocarbon-producing reservoir. scribd.comtethyschemical.com The primary advantage of using a clear brine like calcium bromide is the absence of suspended solid particles that can plug the pores of the reservoir rock, thereby reducing its permeability and hindering oil or gas flow. scribd.com Calcium bromide fluids can achieve densities up to approximately 14.2 pounds per gallon (ppg), which is essential for counterbalancing the high pressures encountered in deep wells. scribd.com

The formulation of wellbore fluids for high-pressure/high-temperature (HPHT) environments is a critical area of research. Calcium bromide brines exhibit excellent thermal stability, maintaining their density and viscosity under the extreme conditions found in deep wells. scribd.comrockchemicalsinc.com This stability is crucial for consistent pressure control and to avoid fluid degradation, which could lead to costly operational failures. rockchemicalsinc.comonepetro.org

To meet specific density and crystallization temperature requirements, calcium bromide is often blended with other halide salts like calcium chloride and zinc bromide. rockchemicalsinc.com The science behind these formulations involves creating eutectic mixtures to achieve desired fluid properties. For instance, while a high-density calcium bromide brine might have a higher crystallization temperature, blending it with other salts can lower this temperature, making it suitable for deepwater applications where temperatures at the seafloor can be low. aade.org Research has also explored novel zinc-free, high-density brines by combining calcium bromide with salts like cesium bromide to create thermodynamically stable fluids for demanding downhole conditions.

The chemical compatibility of these brines with downhole equipment is another key aspect of formulation science. Studies have investigated the corrosive nature of high-density brines, especially in the presence of gases like CO2. While calcium bromide brines can see a decrease in pH when exposed to CO2, they have been shown to be compatible with corrosion-resistant alloys used in completion equipment under specific temperature and pressure conditions. aade.org

While clear brines are ideal, additives are often necessary to provide viscosity and the ability to suspend materials like drill cuttings or bridging agents. onepetro.org However, the high ionic strength and presence of divalent calcium ions in calcium bromide brines make it challenging to find effective and compatible additives. onepetro.org Traditional polymers like xanthan gum can suffer from gelation and precipitation in high-calcium environments. onepetro.org

Recent research has identified nanocellulose as a promising suspension additive for calcium bromide brines. onepetro.org Studies have shown that nanocellulose can be readily hydrated in the high-density divalent brine and provides superior suspension capabilities compared to conventional biomaterials at similar concentrations. onepetro.org Nanocellulose forms a spatial network within the drilling fluid that provides excellent shear-thinning properties and improves the transport of solids. onepetro.orgnih.gov Its performance is also found to be synergistic with solid bridging agents. onepetro.org This makes nanocellulose a valuable additive for enhancing the rheological properties and thermal stability of calcium bromide-based drilling fluids. onepetro.orgnih.gov

Controlling the loss of drilling fluid into the formation is critical for maintaining wellbore stability and preventing formation damage. tethyschemical.comaade.org Calcium bromide-based fluids, particularly when formulated as clear brines, help to minimize this loss. Full-scale laboratory drilling tests have demonstrated that a CaCl2/CaBr2 clear brine fluid with no added solids provides significantly better performance in terms of fluid-loss control compared to fluids containing solids. onepetro.org

The primary mechanism for fluid loss control in solids-free brines is the viscosity of the fluid itself. Pseudoplastic fluids viscosified with polymers like xanthan gum can control fluid loss by developing a high apparent viscosity that increases as the fluid moves away from the wellbore into the formation, where shear rates decrease. aade.org In permeable formations, the ionic properties of calcium bromide also help to stabilize and reduce the swelling of clay and shale, which further contributes to maintaining the integrity of the wellbore and preventing fluid invasion. rockchemicalsinc.com For situations requiring more robust fluid loss control, additives such as specially formulated acid-soluble mineral fibers or sized-salt particles can be incorporated into the calcium bromide brine to bridge fractures and permeable zones.

A key reason for using calcium bromide brines is to prevent damage to the hydrocarbon-bearing formation. scribd.comtethyschemical.com Formation damage refers to the reduction of permeability in the reservoir rock, which can be caused by the invasion of drilling fluid solids, clay swelling and migration, or the precipitation of incompatible salts. scribd.comonepetro.org

Using a solids-free calcium bromide completion fluid minimizes damage by avoiding the plugging of pore throats with particulates. scribd.com Furthermore, the ionic nature of calcium bromide inhibits clay swelling and migration, preserving the natural permeability of the reservoir. scribd.com However, research has also highlighted potential formation damage mechanisms associated with high-density brines. Incompatibility between the brine and formation water containing ions like sulfate can lead to precipitation. aade.org Similarly, high pH calcium brines could potentially react with carbonate ions in the formation. aade.org Laboratory studies have shown that while low-density calcium chloride brines may cause minimal damage, high-density CaCl2/CaBr2 brines have a higher potential for damage, which can be mitigated by the addition of surfactants to lower interfacial tension and prevent precipitation. scribd.com

Catalysis in Organic Synthesis

Beyond its applications in the energy sector, calcium bromide has emerged as a useful catalyst in the field of organic chemistry, valued for its efficiency, low cost, and environmentally friendly characteristics.

Calcium bromide functions as an effective Lewis acid catalyst in certain organic reactions, most notably the Biginelli reaction. sciforum.net This one-pot, three-component reaction synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological applications, from an aldehyde, a β-ketoester, and urea. wikipedia.orgorganic-chemistry.org

The catalytic activity of calcium bromide stems from the calcium ion's ability to act as a Lewis acid, activating the carbonyl group of the aldehyde, which is a key step in the reaction mechanism. wikipedia.orgorganic-chemistry.org Research has demonstrated that using calcium bromide as a catalyst offers several advantages over traditional acid catalysts. sciforum.net These include:

High Efficiency: It provides excellent yields of the desired products. sciforum.net

Mild Reaction Conditions: The reaction can often be carried out under solvent-free conditions, which aligns with the principles of green chemistry. sciforum.net

Short Reaction Times: Particularly when combined with microwave irradiation, calcium bromide can significantly reduce reaction times from hours to mere minutes. sciforum.net

Low Catalyst Loading: Only a small molar percentage of the catalyst is required to drive the reaction efficiently. sciforum.net

Microwave-Assisted Catalytic Synthesis Employing Calcium Bromide

Calcium bromide has been identified as an effective and environmentally friendly catalyst for organic synthesis, particularly under microwave irradiation. sciforum.netresearchgate.netimist.ma Research has demonstrated its utility in the one-pot, three-component cyclocondensation reaction to produce dihydropyrimidinones, a class of compounds with significant therapeutic and pharmacological properties. imist.ma This method, known as the Biginelli reaction, traditionally requires strong acids and can result in low product yields. sciforum.netimist.ma

The use of calcium bromide as a catalyst in a solvent-free, microwave-assisted approach presents several advantages, aligning with the principles of green chemistry. sciforum.netresearchgate.net Key benefits include a significant reduction in reaction time, high product yields, low catalyst loading, and a simple workup procedure. researchgate.netimist.ma The catalyst itself is inexpensive and readily available. sciforum.netresearchgate.net

Optimal reaction conditions have been established through model reactions. For the synthesis of dihydropyrimidinones from benzaldehyde, ethyl acetoacetate, and urea, it was found that using just 2 mol% of calcium bromide catalyst under 400W microwave irradiation leads to excellent yields (up to 94-95%) in a remarkably short time of 1.5 to 3 minutes. sciforum.net Increasing the catalyst amount beyond 5 mol% did not lead to any significant improvement in the yield. sciforum.net This protocol has proven to be compatible with a wide range of functional groups on the benzaldehyde component, including both electron-donating and electron-withdrawing substituents. sciforum.netresearchgate.net

| Entry | Amount of Catalyst (mol%) | Time (Minutes) | Yield (%) |

|---|---|---|---|

| 1 | 0 | 15 | 25 |

| 2 | 0.5 | 10 | 41 |

| 3 | 1 | 5 | 52 |

| 4 | 2 | 2 | 94 |

| 5 | 5 | 2 | 95 |

| 6 | 10 | 1.5 | 95 |

Data sourced from a model reaction of benzaldehyde, ethyl acetoacetate, and urea under 400W microwave irradiation. sciforum.net

Mechanism of Calcium Bromide in Catalytic Pathways

The catalytic activity of calcium bromide in chemical synthesis stems from its fundamental chemical properties. patsnap.com In many organic reactions, it serves as a source of bromide ions (Br-), which can act as effective nucleophiles in substitution and elimination reactions. patsnap.com This is particularly evident in halogen exchange processes like the Finkelstein reaction, where calcium bromide can efficiently convert primary alkyl chlorides to alkyl bromides. erowid.org The unique behavior of calcium bromide in these systems is attributed to the high ratio of activity coefficients of calcium bromide to calcium chloride in concentrated aqueous solutions and the precipitation of calcium chloride, which drives the reaction forward. erowid.org

In the context of microwave-assisted synthesis, the mechanism is also related to the molecule's physical properties. sciforum.net Calcium bromide is a polar covalent molecule due to the significant electronegativity difference between the calcium and bromine atoms. sciforum.net This polarity allows the molecule to absorb microwave energy efficiently and convert it into heat. sciforum.net This generated heat then drives the reaction, such as the condensation between urea, benzaldehyde, and ethyl acetoacetate, providing the necessary activation energy for the transformation. sciforum.net

Phase Change Materials (PCMs) for Thermal Energy Storage

Hydrated forms of calcium bromide, particularly calcium bromide hexahydrate (CaBr₂·6H₂O), are recognized as effective phase change materials (PCMs) for thermal energy storage. google.comgoogleapis.com PCMs absorb and release large quantities of latent thermal energy during their phase transition from solid to liquid and vice versa, making them attractive for applications where temperature regulation is crucial. google.comgoogleapis.com Calcium bromide hexahydrate is noted for its very high density, which translates to a high volumetric heat of fusion, a desirable characteristic for applications where space is limited. google.com

Design and Characterization of Congruent Melting and Eutectic Compositions

Calcium bromide hexahydrate (CaBr₂·6H₂O) is a congruent melting salt hydrate (B1144303), meaning it melts and freezes without segregation or separation of its chemical components. google.comgoogleapis.com At its melting point of 34.3°C, the liquid and solid phases are in stable equilibrium, and it stores thermal energy isothermally. google.com

In addition to its congruent melting properties, calcium bromide hexahydrate forms a eutectic composition with calcium bromide tetrahydrate (CaBr₂·4H₂O). google.comgoogleapis.com A eutectic is a mixture of substances that melts and freezes at a single temperature that is lower than the melting points of the individual components. googleapis.com The eutectic mixture of CaBr₂·6H₂O and CaBr₂·4H₂O melts and freezes completely and reversibly at 33.4°C. google.com This composition consists of an intimate mixture of approximately 80 mole percent CaBr₂·6H₂O and 20 mole percent CaBr₂·4H₂O. google.com The melting point of these compositions can be further adjusted by the addition of other salts, such as potassium bromide (KBr) or sodium bromide (NaBr), which can lower the freezing point. google.com

| Composition | Type | Melting Point (°C) | Moles of H₂O per Mole of CaBr₂ | Notes |

|---|---|---|---|---|

| CaBr₂·6H₂O | Congruent | 34.3 | 6.0 | Melts and freezes isothermally at equilibrium. google.com |

| Eutectic of CaBr₂·6H₂O and CaBr₂·4H₂O | Eutectic | 33.4 | 5.6 | Forms an intimate mixture of the hexahydrate and tetrahydrate. google.com |

| Eutectic with KBr additive | Eutectic | 31.9 | 5.5 | Contains 2.6 weight percent potassium bromide. google.com |

| Eutectic with NaBr additive | Eutectic | 33.1 | 5.6 | Contains 0.4 weight percent sodium bromide. google.com |

Research on Supercooling Reduction Strategies

A common issue with salt hydrate PCMs is supercooling, where the material cools below its freezing point without solidifying. researchgate.net Research has identified effective strategies to mitigate this phenomenon in calcium bromide hexahydrate systems. The addition of nucleating agents, which provide sites for crystal growth to begin, is a primary strategy. googleapis.com For CaBr₂·6H₂O, various barium and strontium salts have been shown to be effective nucleators, reducing supercooling to 5°C or less. googleapis.com Specific examples of effective additives include strontium hydroxide (B78521) octahydrate (Sr(OH)₂·8H₂O), barium hydroxide octahydrate (Ba(OH)₂·8H₂O), and strontium or barium oxides. googleapis.com These nucleating agents are typically added in small amounts, ranging from about 0.005 to 2.0 weight percent of the total composition. googleapis.com

Volumetric Heat of Fusion Studies for Energy Storage Applications

While the heat of fusion for calcium bromide hexahydrate on a weight basis (27.6 cal/g) is lower than some other salt hydrates, its high density makes it a very desirable PCM for applications where storage volume is a critical constraint. google.com The key metric in these scenarios is the volumetric heat of fusion. For CaBr₂·6H₂O, the volumetric heat of fusion is 54 cal/cm³, which is considered high relative to many other hydrated inorganic salts. google.com This high volumetric energy storage capacity allows for more compact thermal energy storage systems.

Advanced Materials Science Applications

Beyond catalysis and thermal energy storage, calcium bromide is utilized in other advanced material and industrial applications. A significant use is in the control of mercury emissions from coal-fired power plants and incinerators. nih.govatdmdrilling.com At high combustion temperatures, calcium bromide effectively helps to oxidize and capture elemental mercury, preventing its release into the atmosphere. atdmdrilling.com

In the mining industry, calcium bromide is used in the extraction of gold and other precious metals. stellar-exports.com It is incorporated into the ore to form a complex with the metal ions, which facilitates an easier extraction process. stellar-exports.com Furthermore, calcium bromide has applications as a flame retardant in materials like plastics and as a wood preservative. nih.govsndb.in

Integration into Polymer Composites (e.g., flame retardants)

Calcium bromide 2-hydrate is investigated for its potential as a flame retardant in various polymer composites. The primary mechanism of brominated flame retardants involves the release of bromine radicals at elevated temperatures. These radicals interfere with the combustion process in the gas phase, effectively quenching the flame. wikipedia.orgspecialchem.com

Research in this area focuses on incorporating calcium bromide into materials used in construction and electronics to enhance their fire resistance. For instance, studies have explored its use in gypsum boards, insulation materials, and concrete to improve their performance under fire conditions. The inclusion of calcium bromide can significantly increase the fire resistance of these materials. wikipedia.org

Table 1: Research Focus on Calcium Bromide in Flame Retardant Polymer Composites

| Research Area | Polymer Matrix | Key Findings/Mechanism |

| Gas Phase Inhibition | Various polymers | Release of bromine radicals interrupts combustion chain reactions. specialchem.com |

| Synergistic Effects | Epoxy Resins, Polyethylene | Combination with other flame retardants can improve overall efficacy. researchgate.netresearchgate.net |

| Condensed Phase Action | General Polymers | Potential for char formation to create a protective barrier. specialchem.comresearchgate.net |

Investigations in Cementitious Systems and Hydration Product Formation (e.g., Ca₄Al₂O₆Br₂·10H₂O)

In the field of cement chemistry, calcium bromide has been studied for its influence on the hydration and early strength development of cementitious systems. Research has demonstrated that the addition of calcium bromide to mortar can lead to a significant increase in early compressive strength and a reduction in setting time.

A key finding in this area is the formation of a new crystalline phase, bromoaluminate calcium hydrate (Ca₄Al₂O₆Br₂·10H₂O), when calcium bromide is introduced into systems containing tricalcium aluminate (C₃A), a common component of Portland cement. The formation of this new hydrate is considered a primary factor in the observed improvements in the early-age properties of the mortar.

Studies have shown that with the addition of calcium bromide, the compressive strength of mortar at 1 day, 3 days, and 7 days can be notably increased. This is attributed to the promotion of the initial hydration of cement, particularly at lower temperatures. The formation of Ca₄Al₂O₆Br₂·10H₂O, along with bromine-containing C–S–H gels, contributes to a denser microstructure and enhanced mechanical properties.

Table 2: Effect of Calcium Bromide on Mortar Properties

| Property | Observation | Implication |

| Setting Time | Shortened | Faster construction and turnaround times. |

| Early Compressive Strength | Increased | Enhanced durability and load-bearing capacity at early stages. |

| Hydration Products | Formation of Ca₄Al₂O₆Br₂·10H₂O | Contributes to the improved mechanical properties of the mortar. |

Research on Optical Properties in Polymer Layer Modifications

There is limited direct research available specifically investigating the optical properties of polymer layers modified with this compound. However, the modification of polymers with inorganic salts can influence their optical characteristics, such as refractive index, transparency, and UV absorbance. mdpi.comresearchgate.net

The optical properties of a polymer film are dependent on the properties of the polymer matrix itself and any additives that are incorporated. The addition of a salt like calcium bromide could potentially alter the refractive index of the polymer. The extent of this change would depend on the concentration of the salt and its compatibility with the polymer. researchgate.net In related research, other calcium-containing compounds, such as calcium fluoride (CaF₂), have been used to create anti-reflection coatings on glass due to their low refractive index. researchgate.netmdpi.com Thin films of CaF₂ have been shown to increase light transmittance and reduce reflectance. researchgate.netmdpi.com

The transparency and color of a polymer film can also be affected by the addition of salts. The introduction of a colorless salt like calcium bromide would likely have a minimal impact on the color of the film, but its effect on transparency would depend on its solubility and dispersion within the polymer matrix. nih.gov For specialized applications, the ability to tune the optical properties of polymer films is of significant interest. Further research would be needed to specifically quantify the effects of this compound on the optical properties of various polymer layers.

Environmental Remediation Technologies

Studies on Mercury Emission Control in Combustion Processes

Calcium bromide has been extensively studied and implemented as a key chemical in the control of mercury emissions from combustion sources, particularly coal-fired power plants. Elemental mercury (Hg⁰) in flue gas is difficult to capture with standard pollution control equipment. The application of calcium bromide facilitates the oxidation of elemental mercury to its oxidized form, mercuric bromide (HgBr₂), which is more water-soluble and can be more readily captured by downstream pollution control devices such as wet flue gas desulfurization (FGD) scrubbers. wikipedia.org

The process typically involves injecting a calcium bromide solution into the boiler or flue gas stream. At high temperatures, the calcium bromide decomposes, releasing bromine species that react with elemental mercury. The simplified reaction is as follows:

Hg⁰ + Br₂ → HgBr₂

The resulting mercuric bromide can then be captured in electrostatic precipitators (ESPs), fabric filters, or wet FGD scrubbers. The effectiveness of this process can be influenced by the type of coal being burned, the boiler configuration, and the existing air pollution control equipment.

Table 3: Overview of Calcium Bromide Application in Mercury Emission Control

| Parameter | Description |

| Target Pollutant | Elemental Mercury (Hg⁰) |

| Mechanism | Oxidation of Hg⁰ to HgBr₂ |

| Application Point | Boiler or flue gas stream of coal-fired power plants |

| Capture Devices | Electrostatic Precipitators (ESPs), Fabric Filters, Wet Flue Gas Desulfurization (FGD) scrubbers |

Soil Remediation Applications

Calcium bromide is utilized in soil remediation, primarily through its application as a soil fumigant. crecompany.com Soil fumigation is a technique employed to eradicate soil-borne pests, diseases, and weed seeds prior to planting crops. When calcium bromide is applied to the soil, it releases bromine gas, which acts as a sterilant, eliminating harmful pathogens and pests. crecompany.com This process contributes to a healthier soil environment and reduces the potential for crop damage. crecompany.com